molecular formula C9H7ClOS B169978 (5-Chloro-1-benzothiophen-2-yl)methanol CAS No. 13771-71-6

(5-Chloro-1-benzothiophen-2-yl)methanol

Cat. No. B169978
CAS RN: 13771-71-6
M. Wt: 198.67 g/mol
InChI Key: FCOZSABHIQGAHY-UHFFFAOYSA-N
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Description

“(5-Chloro-1-benzothiophen-2-yl)methanol” is a chemical compound with the empirical formula C9H7ClOS and a molecular weight of 198.67 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-1-benzothiophen-2-yl)methanol” can be represented by the SMILES string OCc1csc2ccc(Cl)cc12 . The InChI representation is 1S/C9H7ClOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 .


Physical And Chemical Properties Analysis

“(5-Chloro-1-benzothiophen-2-yl)methanol” has a molecular weight of 198.67 g/mol . It is a solid substance .

Scientific Research Applications

Antimicrobial Properties

Scientific Field

Microbiology

Summary of Application

Benzothiophene derivatives have been synthesized and tested for their antimicrobial properties . These compounds were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 .

Methods of Application

The compounds were synthesized using coupling reactions and electrophilic cyclization reactions . The antimicrobial properties of the isolated compounds were then tested against the aforementioned microorganisms .

Results or Outcomes

Some of the benzothiophene derivatives displayed high antibacterial activity against S. aureus . In particular, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed significant antibacterial activity .

Antioxidant Capacities

Scientific Field

Biochemistry

Summary of Application

Certain benzothiophene derivatives have been found to possess high antioxidant capacities .

Methods of Application

The benzothiophene derivatives were synthesized using coupling reactions and electrophilic cyclization reactions . Their antioxidant capacities were then evaluated .

Results or Outcomes

The benzothiophene derivatives 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed quite high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively . These values surpassed the antioxidant capacity of a universally accepted reference of trolox .

Antimicrobial Agents

Scientific Field

Pharmacology

Summary of Application

Benzofuran and its derivatives, which are structurally similar to benzothiophene, have been found to be suitable structures for the development of new therapeutic agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Methods of Application

The compounds were synthesized and then tested for their antimicrobial properties . The compounds were evaluated for their activity against various microbes .

Results or Outcomes

Compounds 44a (p-fluoro substituted) and 44b (p-chloro substituted) on the 1-substituted phenyl ring showed significant activity against P. aeruginosa and E. coli at concentrations of 1 and 0.5 μg mL −1 .

Antimicrobial Agents

Results or Outcomes

Compounds 44a (p-fluoro substituted) and 44b (p-chloro substituted) on the 1-substituted phenyl ring showed significant activity against P. aeruginosa and E. coli at concentrations of 1 and 0.5 μg mL −1, which was almost 15 −1 .

Safety And Hazards

“(5-Chloro-1-benzothiophen-2-yl)methanol” is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

(5-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOZSABHIQGAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633114
Record name (5-Chloro-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-1-benzothiophen-2-yl)methanol

CAS RN

13771-71-6
Record name (5-Chloro-1-benzothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To lithium aluminum hydride (26.5 mmol) and 50 ml ether, at -20° under nitrogen, is slowly added methyl 5-chlorobenzothiophene-2-carboxylate (6 g, 26.5 mmol). The mixture is then stirred at -20° for 10 minutes. After no starting material is detectable by thin layer chromatography, the mixture is quenched with 1 ml water, 1 ml 15% NaOH, and 3 ml water at -20°. The mixture is allowed to warm to RT and stirred for 15 hours. The mixture was then filtered and solvent evaporated to give 5-chlorobenzothiophene-2-methanol.
Quantity
26.5 mmol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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